Ethyl 4-(2-(2-benzamidothiazol-4-yl)acetamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 4-[2-(2-BENZAMIDO-1,3-THIAZOL-4-YL)ACETAMIDO]BENZOATE is a complex organic compound that features a thiazole ring, a benzamido group, and an ethyl ester. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antibacterial, antifungal, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-[2-(2-BENZAMIDO-1,3-THIAZOL-4-YL)ACETAMIDO]BENZOATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone.
Benzamido Group Introduction: The benzamido group is introduced via an amide coupling reaction between the thiazole derivative and benzoyl chloride.
Acetamido Group Addition: The acetamido group is added through an acylation reaction using acetic anhydride.
Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of a strong acid catalyst.
Industrial Production Methods
Industrial production of ETHYL 4-[2-(2-BENZAMIDO-1,3-THIAZOL-4-YL)ACETAMIDO]BENZOATE follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-[2-(2-BENZAMIDO-1,3-THIAZOL-4-YL)ACETAMIDO]BENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzamido group, leading to the formation of different amide derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amide derivatives.
Scientific Research Applications
ETHYL 4-[2-(2-BENZAMIDO-1,3-THIAZOL-4-YL)ACETAMIDO]BENZOATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antibacterial and antifungal agent.
Medicine: Explored for its anti-inflammatory properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ETHYL 4-[2-(2-BENZAMIDO-1,3-THIAZOL-4-YL)ACETAMIDO]BENZOATE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets bacterial cell wall synthesis enzymes, leading to the inhibition of cell wall formation.
Pathways Involved: It interferes with the peptidoglycan synthesis pathway, crucial for bacterial cell wall integrity.
Comparison with Similar Compounds
Similar Compounds
ETHYL 2-{2-[3-(TRIFLUOROMETHYL)BENZAMIDO]-1,3-THIAZOL-4-YL}BENZOATE: Similar structure but with a trifluoromethyl group instead of a benzamido group.
2-(2-BENZOTHIAZOLYL)ACETIC ACID ETHYL ESTER: Contains a benzothiazole ring instead of a thiazole ring.
Uniqueness
ETHYL 4-[2-(2-BENZAMIDO-1,3-THIAZOL-4-YL)ACETAMIDO]BENZOATE is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity compared to similar compounds .
Properties
Molecular Formula |
C21H19N3O4S |
---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
ethyl 4-[[2-(2-benzamido-1,3-thiazol-4-yl)acetyl]amino]benzoate |
InChI |
InChI=1S/C21H19N3O4S/c1-2-28-20(27)15-8-10-16(11-9-15)22-18(25)12-17-13-29-21(23-17)24-19(26)14-6-4-3-5-7-14/h3-11,13H,2,12H2,1H3,(H,22,25)(H,23,24,26) |
InChI Key |
DFPICOOKDTYLEC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.